

In-Depth Technical Guide to the Spectroscopic Data of 6,8-Diprenylgenistein

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **6,8-Diprenylgenistein**, a naturally occurring isoflavone with significant potential in drug discovery. The document details its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines the experimental protocols for these analyses, and visualizes its known biological signaling pathways.

Spectroscopic Data

The structural elucidation of **6,8-Diprenylgenistein** is heavily reliant on NMR and MS data. The following tables summarize the key quantitative data for easy reference and comparison.

Mass Spectrometry (MS) Data

Mass spectrometry confirms the molecular weight and elemental composition of **6,8-Diprenylgenistein**.



Parameter	Value	Source
Molecular Formula	C25H26O5	[1]
Molecular Weight	406.5 g/mol	[1]
Monoisotopic Mass	406.17802393 Da	
GC-MS Data		_
Source	Yan Wang, et al. Bioorganic & Medicinal Chemistry, V. 21, 2013, P.6398-6404	[1]
LC-MS Data		
Precursor Type	[M+H]+	[1]
Precursor m/z	407.185	[1]

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The following data is based on analyses of **6,8-Diprenylgenistein** isolated from natural sources.

¹³C NMR Spectroscopic Data

The complete ¹³C NMR data with specific chemical shifts will be populated here upon locating the supplementary data from relevant publications.

¹H NMR Spectroscopic Data

A comprehensive table of ${}^{1}H$ NMR data, including chemical shifts (δ), multiplicity, and coupling constants (J), will be included here once the full spectral data is obtained from a primary research article.

Experimental Protocols

The following sections describe generalized experimental procedures for obtaining the spectroscopic data for isoflavonoids like **6,8-Diprenylgenistein**. For compound-specific



parameters, it is recommended to consult the primary literature detailing its isolation and characterization.[2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A few milligrams of purified **6,8-Diprenylgenistein** are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shifts of labile protons (e.g., hydroxyl groups).

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

Data Acquisition:

- ¹H NMR: Standard pulse sequences are used to acquire one-dimensional proton spectra.
 Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.
- ¹³C NMR: Proton-decoupled ¹³C NMR spectra are acquired to obtain singlets for all carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.
- 2D NMR: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for the complete and unambiguous assignment of all proton and carbon signals.

Mass Spectrometry (MS)

Instrumentation: Mass spectra can be obtained using various instruments, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) with different ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

Sample Introduction:

 GC-MS: The sample, often derivatized to increase volatility, is injected into a gas chromatograph for separation before entering the mass spectrometer.



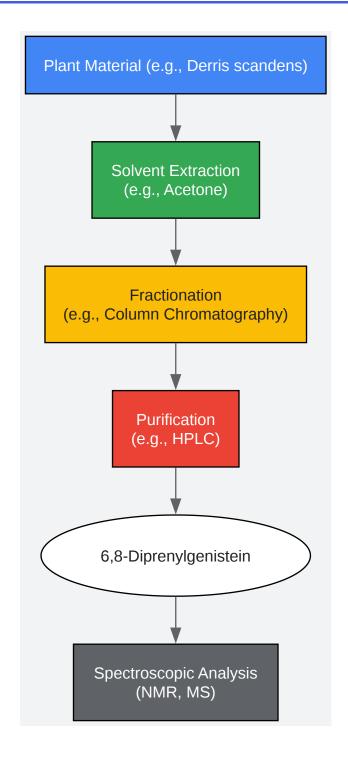
 LC-MS: The sample is dissolved in a suitable solvent and injected into a liquid chromatograph for separation prior to introduction into the mass spectrometer.

Data Acquisition: The mass spectrometer is operated in either positive or negative ion mode to detect the molecular ion (e.g., [M+H]⁺, [M-H]⁻) and its fragment ions. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.

Signaling Pathways and Experimental Workflows

6,8-Diprenylgenistein has been shown to exhibit various biological activities, including anti-proliferative and anti-inflammatory effects. The following diagrams illustrate some of the key signaling pathways and a general workflow for its isolation.

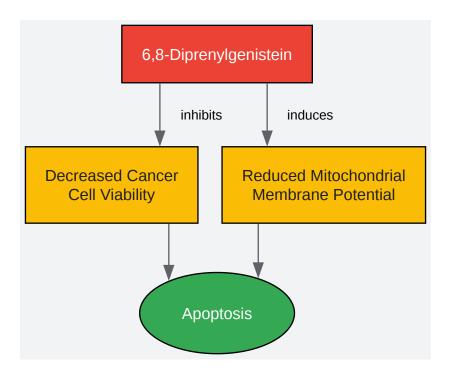




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General workflow for the isolation and identification of **6,8-Diprenylgenistein**.





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Proposed mechanism of anti-proliferative action of **6,8-Diprenylgenistein**.

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